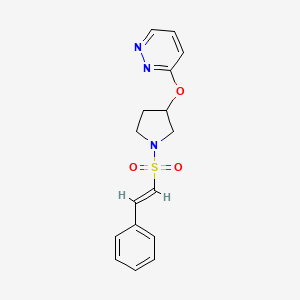
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a member of a class of heterocyclic compounds that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyridazine core, which is known for its diverse biological activities, and a styrylsulfonyl moiety that may enhance its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of various pyridazine derivatives, including those similar to this compound.
Table 1: Antimicrobial Activity of Pyridazine Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 110 | Staphylococcus aureus | 10 µg/mL |
| Compound 111 | Escherichia coli | 10 µg/mL |
| Compound 115 | Bacillus subtilis | Zone of inhibition: 38 mm at 100 mg/mL |
The presence of electron-withdrawing groups (EWGs) such as chlorine on the phenyl ring significantly enhances antibacterial activity against pathogens like B. subtilis and E. coli .
Anticancer Activity
Pyridazine derivatives have also been investigated for their anticancer properties. For instance, compounds related to this compound have shown promising results in inhibiting cancer cell proliferation.
Case Study: Anticancer Efficacy
A study conducted on a series of styrylsulfonyl derivatives revealed that certain modifications in the structure led to enhanced cytotoxicity against various cancer cell lines. The compound exhibited significant anti-proliferative effects, inducing apoptosis in cancer cells through mechanisms that involve cell cycle arrest .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyridazine derivatives. Key factors influencing biological activity include:
- Substituent Effects : The nature and position of substituents on the aromatic rings significantly affect both antimicrobial and anticancer activities.
- Lipophilicity : Increased lipophilicity often correlates with improved cell membrane permeability, enhancing bioavailability.
Table 2: Structure-Activity Relationships
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increase in antibacterial potency |
| Aromatic ring modifications | Enhanced anticancer activity |
科学研究应用
Research indicates that pyridazine derivatives, including (E)-3-((1-(styrylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine, exhibit a range of biological activities:
- Analgesic Effects : Studies have shown that certain pyridazine derivatives possess significant analgesic properties. For instance, compounds derived from pyridazine have been evaluated for their effectiveness in reducing pain in various animal models. In one study, specific derivatives demonstrated up to 69.99% inhibition of pain responses in acetic acid-induced writhing tests .
- Anti-inflammatory Properties : The anti-inflammatory potential of pyridazine derivatives has been extensively studied. In vivo experiments using the carrageenan-induced paw edema model revealed that some derivatives significantly reduced inflammation, suggesting their utility in treating inflammatory disorders .
- Antimicrobial Activity : The antimicrobial effects of this compound have also been documented. In vitro studies showed effectiveness against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting maximum zones of inhibition .
Synthesis and Evaluation
A study conducted by Khokra et al. involved the design and synthesis of novel pyridazinone derivatives, which were evaluated for analgesic and anti-inflammatory activities. The research highlighted that specific substitutions on the pyridazine ring enhanced biological activity, indicating a structure-activity relationship that could guide future drug design .
Computational Studies
In silico docking studies have provided insights into the interaction of these compounds with biological targets. For example, molecular docking simulations indicated that certain derivatives bind effectively to receptors associated with pain and inflammation pathways, supporting their potential as therapeutic agents .
Pharmacotherapeutic Potential
Further investigations into the pharmacotherapeutic profiles of these compounds revealed their interactions with drug-metabolizing enzymes, suggesting a favorable safety profile for clinical applications .
属性
IUPAC Name |
3-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c20-23(21,12-9-14-5-2-1-3-6-14)19-11-8-15(13-19)22-16-7-4-10-17-18-16/h1-7,9-10,12,15H,8,11,13H2/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBAUFBLLZIMKS-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NN=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













